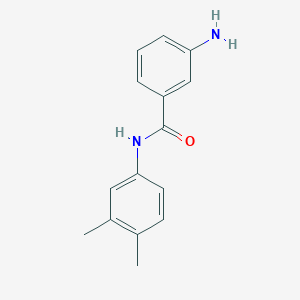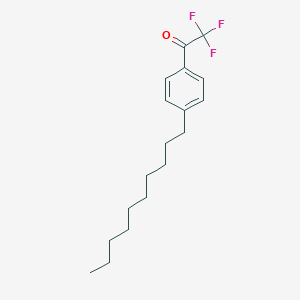![molecular formula C10H18FNO3 B008847 tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate CAS No. 102420-42-8](/img/structure/B8847.png)
tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C10H17NO3F. This compound is known for its unique structure, which includes a fluoromethyl group, a hydroxy group, and a butenyl chain. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, typically involves the reaction of a fluoromethylated alcohol with a carbamic acid derivative. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained. The process may involve steps such as esterification and purification to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and continuous monitoring ensures consistent quality and yield. The industrial methods are designed to be cost-effective and scalable to meet the demands of various applications.
化学反応の分析
Types of Reactions
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form various derivatives, often using reducing agents like hydrogen or metal hydrides.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds use in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, methyl ester
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, ethyl ester
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, propyl ester
Uniqueness
Compared to similar compounds, carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, exhibits unique properties due to the presence of the 1,1-dimethylethyl ester group. This group enhances the compound’s stability and reactivity, making it particularly valuable for specific applications in research and industry.
特性
CAS番号 |
102420-42-8 |
|---|---|
分子式 |
C10H18FNO3 |
分子量 |
219.25 g/mol |
IUPAC名 |
tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-8(7-11)5-4-6-13/h4-5,8,13H,6-7H2,1-3H3,(H,12,14)/b5-4+ |
InChIキー |
BPRDHOHWTRSRFJ-SNAWJCMRSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CF)C=CCO |
異性体SMILES |
CC(C)(C)OC(=O)NC(CF)/C=C/CO |
正規SMILES |
CC(C)(C)OC(=O)NC(CF)C=CCO |
同義語 |
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
